

Glyceryl Oleate: A Biocompatible Surfactant for Advanced Drug Delivery

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Compound of Interest

Compound Name: *Glycerine oleate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl oleate, a monoester of glycerin and oleic acid, is a non-ionic surfactant and emulsifier extensively utilized in the pharmaceutical, cosmetic, and food industries.[1] Its biocompatibility, biodegradability, and status as a "Generally Recognized As Safe" (GRAS) substance by the U.S. Food and Drug Administration make it an excipient of great interest for the development of novel drug delivery systems.[2] This technical guide provides a comprehensive overview of glyceryl oleate's role as a biocompatible surfactant in scientific studies, with a focus on its application in advanced drug delivery formulations. We will delve into its physicochemical properties, present quantitative data from various studies, detail experimental protocols, and visualize key processes to aid researchers in harnessing the full potential of this versatile molecule.

Physicochemical Properties and Biocompatibility

Glyceryl oleate is an amphiphilic molecule with a hydrophilic glycerol head and a lipophilic oleic acid tail.[3] This structure allows it to reduce the surface tension between oil and water phases, making it an effective emulsifier for creating stable formulations. Its ability to form various liquid crystalline phases, such as cubic and hexagonal phases in the presence of water, is a key attribute for the formation of sophisticated drug delivery vehicles like cubosomes and hexosomes.[4]

Table 1: Physicochemical Properties of Glyceryl Oleate

Property	Value	Reference(s)
Chemical Formula	C21H40O4	[4]
Molecular Weight	356.54 g/mol	[4]
Appearance	Pale yellow, soft solid or viscous liquid	[5]
Melting Point	Approximately 21°C (70°F)	[5]
Solubility	Insoluble in water; soluble in ethanol and oils	
Critical Micelle Concentration (CMC)	0.1 - 0.5 mM (for Glyceryl Monostearate, a related compound)	[6]

The biocompatibility of glyceryl oleate is well-documented. Studies have shown it to be non-irritating and non-sensitizing to the skin in typical cosmetic and pharmaceutical concentrations. [2] Its metabolic breakdown yields glycerol and oleic acid, both of which are naturally occurring and readily metabolized by the body.[2]

Applications in Drug Delivery

Glyceryl oleate is a cornerstone in the formulation of various advanced drug delivery systems, primarily due to its emulsifying and penetration-enhancing properties.

Self-Emulsifying Drug Delivery Systems (SED DS)

SED DS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[7] Glyceryl oleate is frequently used as a lipid component in SED DS to improve the oral bioavailability of poorly water-soluble drugs.[8]

Nanoparticle Formulations

Glyceryl oleate is a key ingredient in the preparation of lipid-based nanoparticles, including solid lipid nanoparticles (SLNs) and cubosomes.

- Solid Lipid Nanoparticles (SLNs): These are colloidal carriers with a solid lipid core. Glyceryl oleate can be used as a lipid matrix component in SLNs to encapsulate and provide sustained release of drugs.[\[9\]](#)
- Cubosomes: These are nanoparticles with a unique internal cubic liquid crystalline structure. [\[10\]](#) Formed from the self-assembly of glyceryl oleate in water, cubosomes can encapsulate hydrophilic, hydrophobic, and amphiphilic drugs, offering high drug loading capacity and controlled release.[\[11\]](#)[\[12\]](#)

Table 2: Quantitative Data from Glyceryl Oleate-Based Drug Delivery Systems

Formulation Type	Drug	Particle Size (nm)	Entrapment /Encapsulat ion Efficiency (%)	Key Finding	Reference(s)
Cubosomes	Simvastatin	100 - 150	>98	Enhanced oral bioavailability by 241% compared to drug powder.	[13]
Cubosomes	Antimicrobial Peptide LL-37	191.7 ± 12.0	60.0	Successful encapsulation of a peptide drug.	
Solid Lipid Nanoparticles	Ramipril	72.50 - 86.40	Formulations with Span 20 as a surfactant showed prolonged drug release.	[9]	
Spray-Dried GMO Powder	Not specified	150 - 180 (reconstituted)	93 - 94	High encapsulation efficiency for a water-dispersible powder formulation.	

Experimental Protocols

Protocol 1: Preparation of Glyceryl Oleate-Based Cubosomes

This protocol describes a typical top-down approach for preparing cubosomes.

Materials:

- Glyceryl monooleate (GMO)
- Stabilizer (e.g., Poloxamer 407)
- Drug to be encapsulated
- Deionized water
- Ethanol (optional, for dissolving the drug)

Procedure:

- Melt the glyceryl monooleate at approximately 60°C.
- Add the stabilizer (e.g., Poloxamer 407 at a 1:10 ratio to GMO) to the molten GMO and stir until a homogenous mixture is formed.
- If the drug is lipid-soluble, dissolve it directly into the molten lipid mixture. If it is water-soluble, dissolve it in a small amount of deionized water. If it has poor solubility in both, it can be dissolved in ethanol before adding to the lipid phase.
- Slowly add the aqueous phase (or drug solution) to the molten lipid mixture with continuous stirring to form a viscous gel (the cubic phase).
- Disperse this bulk cubic phase in an excess of deionized water with mechanical stirring to form a coarse dispersion.
- Fragment the coarse dispersion into nanoparticles using a high-energy method such as high-pressure homogenization or probe sonication.

Protocol 2: Determination of Entrapment Efficiency and Drug Loading

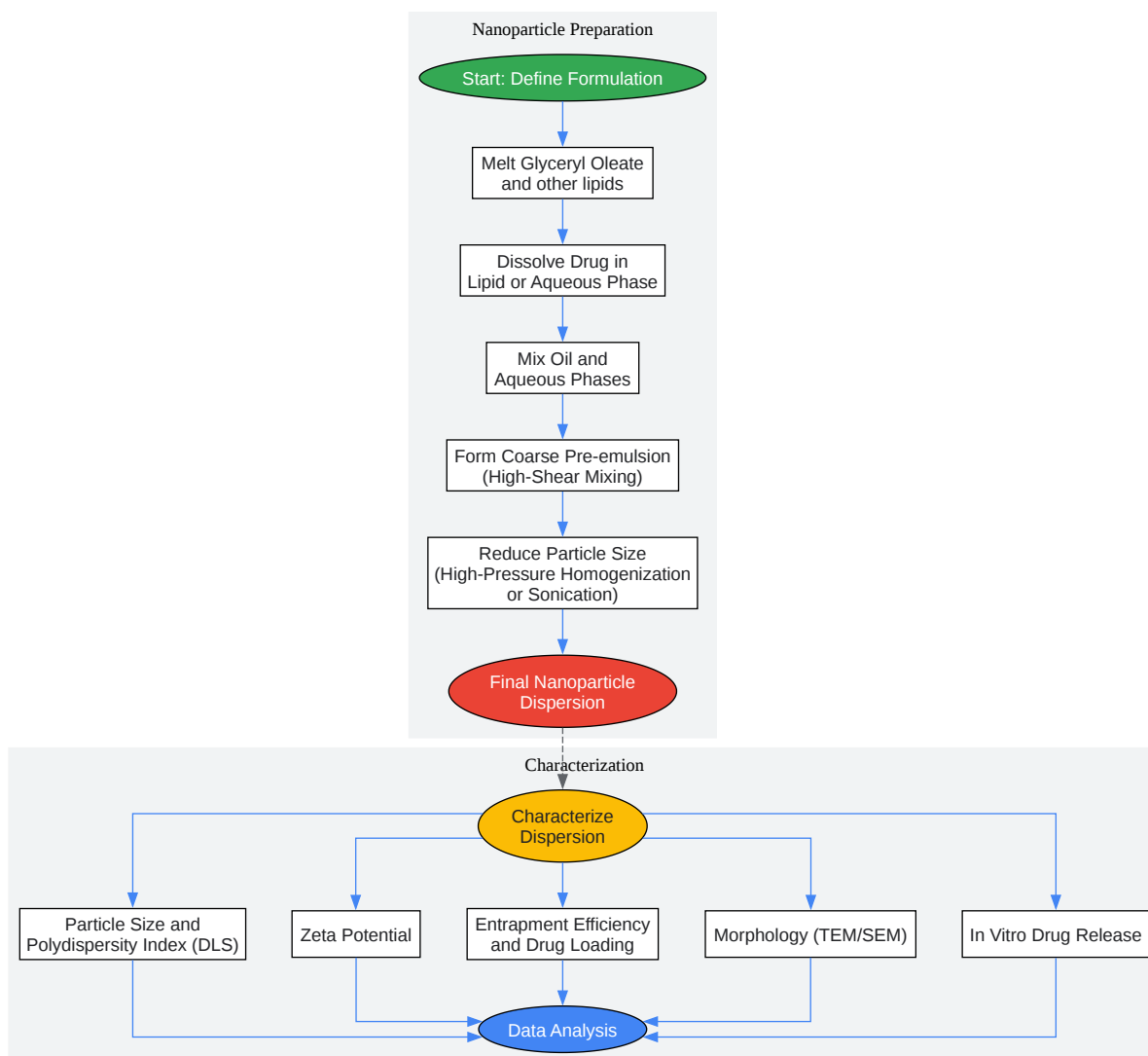
This protocol outlines the steps to quantify the amount of drug successfully encapsulated within the nanoparticles.

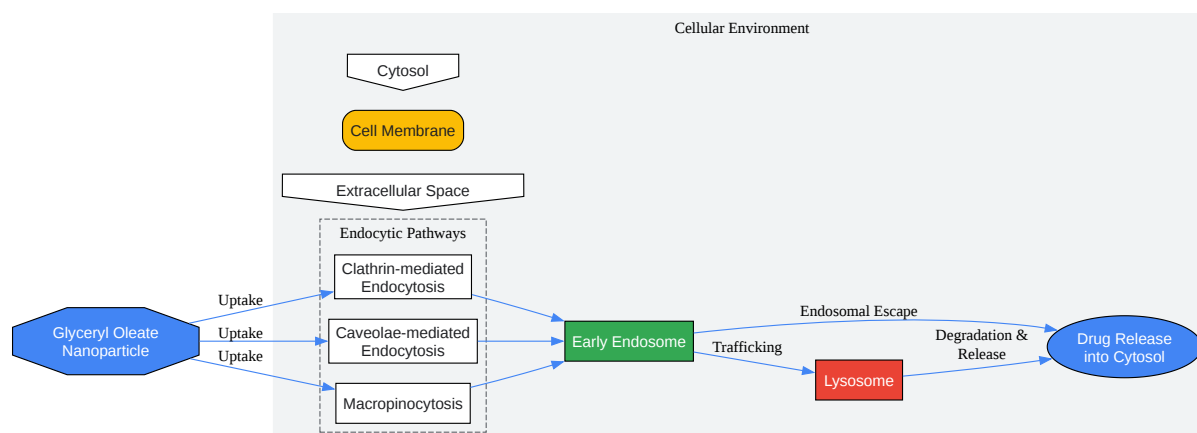
Procedure:

- Separate the formulated nanoparticles from the aqueous medium containing the unencapsulated (free) drug. This is typically achieved by ultracentrifugation or by using centrifugal filter units.
- Carefully collect the supernatant or filtrate.
- Quantify the concentration of the free drug in the collected liquid using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
 - $EE (\%) = [(Total\ amount\ of\ drug\ added - Amount\ of\ free\ drug) / Total\ amount\ of\ drug\ added] \times 100$
 - $DL (\%) = [Amount\ of\ encapsulated\ drug / Total\ weight\ of\ nanoparticles] \times 100$

Visualizations

Experimental Workflow for Nanoparticle Formulation and Characterization





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